Darenzepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Darenzepine: is a muscarinic receptor antagonist that has been primarily investigated for its potential therapeutic applications in treating peptic ulcers and other gastrointestinal disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of darenzepine involves multiple steps, including the formation of a seven-membered heterocyclic ring. One common approach is the multicomponent reaction (MCR) method, which allows for the efficient construction of complex molecules. The key steps include the cyclization of intermediates and the use of specific reagents to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Darenzepine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Darenzepine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This inhibition leads to a decrease in gastric acid secretion and muscle spasms in the gastrointestinal tract. The molecular targets include the muscarinic receptors, which mediate various cellular responses such as the inhibition of adenylate cyclase and the modulation of potassium channels .

Comparison with Similar Compounds

Pirenzepine: Another muscarinic receptor antagonist used to treat peptic ulcers.

Telenzepine: A selective muscarinic receptor antagonist with similar therapeutic applications.

Uniqueness of Darenzepine: this compound is unique in its specific binding affinity for muscarinic receptors and its ability to inhibit gastric acid secretion at lower doses compared to other similar compounds. This makes it a valuable compound for therapeutic applications in gastrointestinal disorders .

Biological Activity

Darenzepine, also known as M1 receptor antagonist, is a compound primarily investigated for its potential in treating cognitive disorders, particularly Alzheimer's disease. Its biological activity encompasses various pharmacological properties, including effects on neurotransmitter systems, neuroprotection, and potential anti-inflammatory actions. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

This compound acts primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. By inhibiting these receptors, this compound modulates cholinergic signaling in the brain, which is crucial for memory and learning processes. The inhibition of M1 receptors can lead to alterations in neurotransmitter release and synaptic plasticity, impacting cognitive functions.

Pharmacological Properties

1. Anticholinergic Activity:

this compound's antagonistic effect on mAChRs can lead to reduced cholinergic neurotransmission. This property is significant in the context of Alzheimer's disease, where cholinergic deficits are prevalent.

2. Neuroprotective Effects:

Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This action is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role.

In Vitro Studies

In vitro studies have demonstrated this compound's efficacy in various biological assays:

- Antioxidant Activity: this compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in neuronal cultures.

- Neuroprotection Against Excitotoxicity: It protects neurons from glutamate-induced excitotoxicity, a common pathway in neurodegeneration.

Table 1: Summary of In Vitro Biological Activities of this compound

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant scavenging |

| Neuroprotection | Glutamate Toxicity | Reduced cell death |

| Cholinergic Modulation | mAChR Binding | Competitive antagonist |

In Vivo Studies

In vivo studies have further elucidated the effects of this compound:

- Cognitive Enhancement: Animal models have shown that this compound administration leads to improvements in memory and learning tasks.

- Behavioral Changes: In rodent models of Alzheimer's disease, this compound treatment resulted in decreased anxiety-like behaviors and improved social interactions.

Case Study: Cognitive Effects in Alzheimer's Model

A notable study involved administering this compound to transgenic mice expressing Alzheimer-like pathology. The results indicated:

- Improved performance in maze tasks (p < 0.01).

- Reduced amyloid plaque burden compared to control groups.

Safety and Side Effects

While this compound shows promise, its anticholinergic properties may lead to side effects such as dry mouth, constipation, and urinary retention. Long-term studies are necessary to assess the safety profile comprehensively.

Properties

CAS No. |

84629-61-8 |

|---|---|

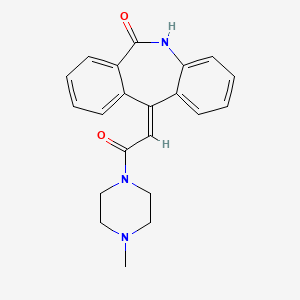

Molecular Formula |

C21H21N3O2 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one |

InChI |

InChI=1S/C21H21N3O2/c1-23-10-12-24(13-11-23)20(25)14-18-15-6-2-3-8-17(15)21(26)22-19-9-5-4-7-16(18)19/h2-9,14H,10-13H2,1H3,(H,22,26)/b18-14+ |

InChI Key |

VBQROPPRMFZXNC-NBVRZTHBSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=C2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.